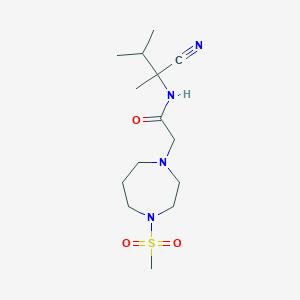
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CM156 and is known for its ability to modulate the activity of certain proteins in the body.
作用機序
The mechanism of action of CM156 involves its ability to bind to and modulate the activity of certain proteins in the body. Specifically, CM156 has been shown to bind to the protein FKBP52, which is involved in a variety of cellular processes, including protein folding, trafficking, and signaling. By modulating the activity of FKBP52, CM156 can affect the activity of downstream proteins and pathways, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM156 are varied and depend on the specific research application. In cancer research, CM156 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, CM156 has been shown to modulate the activity of certain neurotransmitters and receptors, which could have implications for the treatment of neurological disorders. In immunology, CM156 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using CM156 in lab experiments is its specificity for the protein FKBP52, which allows for more targeted modulation of downstream pathways. Additionally, CM156 has been shown to have a low toxicity profile, which makes it a promising candidate for further research. However, one limitation of using CM156 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on CM156. One area of interest is the development of more potent and selective analogs of CM156 that could be used in a variety of research applications. Additionally, further research is needed to fully understand the mechanism of action of CM156 and its downstream effects on cellular pathways. Finally, there is potential for the development of CM156-based therapies for the treatment of cancer, neurological disorders, and autoimmune diseases.
合成法
The synthesis of CM156 involves a multi-step process that begins with the reaction of 4-methanesulfonyl-1,4-diazepan-1-amine with 2-bromo-2-methylpropanenitrile to form N-(4-methanesulfonyl-1,4-diazepan-1-yl)-2-bromo-2-methylpropanamide. This intermediate is then reacted with sodium cyanide and potassium tert-butoxide to form N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide. The final product is obtained through a purification process that involves column chromatography and recrystallization.
科学的研究の応用
CM156 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, CM156 has been shown to inhibit the growth of cancer cells by targeting certain proteins that are involved in cell proliferation and survival. In neuroscience, CM156 has been studied for its potential to modulate the activity of certain neurotransmitters and receptors, which could have implications for the treatment of neurological disorders. In immunology, CM156 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylsulfonyl-1,4-diazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O3S/c1-12(2)14(3,11-15)16-13(19)10-17-6-5-7-18(9-8-17)22(4,20)21/h12H,5-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWLOWTYJKSZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)
![6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2801030.png)
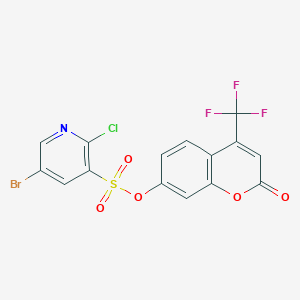
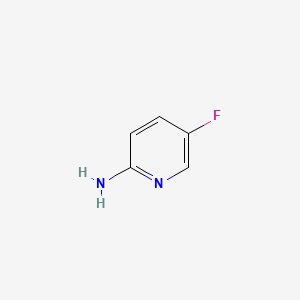
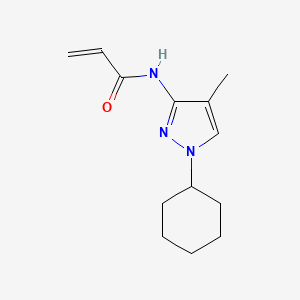
![4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2801036.png)
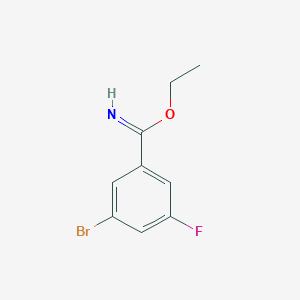
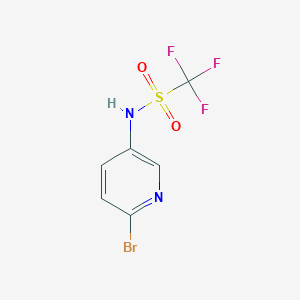

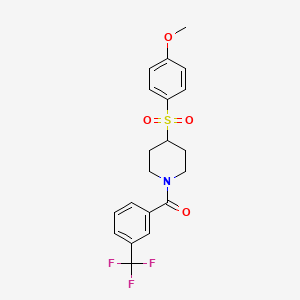
![2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2801045.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2801048.png)